molecular formula C14H18N2O3S B047480 5-(dimethylamino)-N-(2-hydroxyethyl)naphthalene-1-sulfonamide CAS No. 5282-89-3

5-(dimethylamino)-N-(2-hydroxyethyl)naphthalene-1-sulfonamide

Cat. No. B047480
CAS RN: 5282-89-3
M. Wt: 294.37 g/mol
InChI Key: OLNUFXNRCJFBMZ-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-N-(2-hydroxyethyl)naphthalene-1-sulfonamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. It belongs to the family of sulfonamide compounds, which are known for their diverse applications in chemistry and biology.

Synthesis Analysis

The synthesis of derivatives similar to 5-(dimethylamino)-N-(2-hydroxyethyl)naphthalene-1-sulfonamide often involves nucleophilic substitution reactions, ring-opening of aziridine precursors, and fluorination reactions. For instance, the synthesis of ApoSense compound [18F]NST732, a related compound, was achieved by direct fluorination of an aziridine precursor, highlighting the complexity and specificity of synthesizing such molecules (Basuli et al., 2012).

Molecular Structure Analysis

Molecular structure analysis of similar compounds has been conducted using techniques such as X-ray crystallography, which provides detailed insights into the arrangement of atoms within a molecule. This information is crucial for understanding the compound's reactivity and interactions with other molecules.

Chemical Reactions and Properties

The chemical reactions and properties of 5-(dimethylamino)-N-(2-hydroxyethyl)naphthalene-1-sulfonamide and its derivatives can vary widely. These compounds are often involved in binding studies, where their ability to interact with proteins or enzymes is explored. For example, the reversible binding of 5-(dimethylamino)naphthalene-1-sulfonic acid (DNS) to serum albumin has been monitored by changes in fluorescence intensity, providing insights into the compound's chemical properties and potential applications in biochemistry (Doody et al., 1982).

Physical Properties Analysis

The physical properties of such compounds, including solubility, fluorescence, and binding affinity, are essential for their application in various fields. For example, studies have shown that certain derivatives exhibit solvatochromism and large positive solvatochromic shifts in polar solvents, indicating their potential use as fluorescent probes or sensors (Wong et al., 2007).

Scientific Research Applications

  • Double Proton Sponges Formation : Oxidation of 1-amino-4,5-bis(dimethylamino)naphthalene leads to the formation of double "proton sponges" based on dibenzo[a,h]phenazine and 1,1′-azonaphthalene, indicating potential applications in various chemical processes (Vlasenko, Ozeryanskii, & Pozharskii, 2011).

  • Binding to Human Carbonic Anhydrase II : Dansylamide, a compound related to 5-(dimethylamino)-N-(2-hydroxyethyl)naphthalene-1-sulfonamide, binds to human carbonic anhydrase II in a hydrophobic pocket. This offers new leads for designing avid inhibitors and zinc biosensor applications (Nair, Elbaum, & Christianson, 1996).

  • Cell Membrane Studies : Dansyl cadaverine, a derivative, is incorporated into plasma membranes of cells, suggesting its usefulness as a new fluorescent probe in cell membrane studies (Pincus, Chung, Chace, & Gross, 1975).

  • Fluorescent Probe for Serum Albumin : It acts as a fluorescent probe of the medium chain fatty acid binding site of serum albumin, indicating a highly hydrophobic and less polar binding site (Doody, Gotto, & Smith, 1982).

  • Magnetic Anisotropy in Cobalt(ii)-sulfonamide Complexes : The coordination geometry of cobalt(ii)-sulfonamide complexes correlates with magnetic anisotropy, suggesting applications in magnetic materials (Wu et al., 2019).

  • Food Chemistry : In food chemistry, it's used for quantitating amino acids in beverages using heavy and light dansyl-isotopologues, providing accurate results in wine, pineapple juice, and bergamot juice (Mazzotti et al., 2012).

  • Mixed Micelles Studies : Studies on mixed micelles of phospholipids and bile salts with cholesterol incorporation show a reduction in fluorescence of fluorescent probes, which points to the importance of packing and hydrophobic effects in binding probes (Narayanan, Paul, & Balaram, 1980).

  • Fluorescent Ethynyl-dimesitylboranes Synthesis : The synthesis of fluorescent ethenyl- and ethynyl-dimesitylboranes derived from 5-(Dimethylamino)-N-(prop-2-ynyl)naphthalene-1-sulfonamide shows potential for use in organic light-emitting diodes (Wong et al., 2007).

Safety And Hazards

Safety precautions for handling this compound include avoiding contact with air and water due to potential violent reactions and possible flash fire . It should be handled under inert gas and protected from moisture . The container should be kept tightly closed and stored in a cool place . It should not be subjected to grinding, shock, or friction . Exposure to dust, fume, gas, mist, vapors, or spray should be avoided .

properties

IUPAC Name

5-(dimethylamino)-N-(2-hydroxyethyl)naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-16(2)13-7-3-6-12-11(13)5-4-8-14(12)20(18,19)15-9-10-17/h3-8,15,17H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNUFXNRCJFBMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30512747
Record name 5-(Dimethylamino)-N-(2-hydroxyethyl)naphthalene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(dimethylamino)-N-(2-hydroxyethyl)naphthalene-1-sulfonamide

CAS RN

5282-89-3
Record name 5-(Dimethylamino)-N-(2-hydroxyethyl)-1-naphthalenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5282-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Dimethylamino)-N-(2-hydroxyethyl)naphthalene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under nitrogen, dansyl chloride (5.05 g, 18.72 mmol) was placed in a dry 250 mL round bottom flask equipped with a stir bar. Dry methylene chloride (50 mL) was added via syringe, the flask attached to an addition funnel and the system cooled to 0° C. Ethanolamine (1.25 g, 1.24 mL, 20.59 mmol), triethylamine (2.27 g, 3.13 mL, 22.46 mmol), and 75 mL of dry methylene chloride were loaded into the addition funnel, and the solution was added dropwise with stirring over 30 min. The solution was stirred for an additional 30 min before the ice bath was removed, the solution allowed to reach ambient temperature and left to stir for an additional 14 hours.
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
1.24 mL
Type
reactant
Reaction Step Two
Quantity
3.13 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
K Ekoue-Kovi, K Yearick, DP Iwaniuk… - Bioorganic & medicinal …, 2009 - Elsevier
We report the synthesis and in vitro antimalarial activities of more than 50 7-chloro-4-aminoquinolyl-derived sulfonamides 3–8 and 11–26, ureas 19–22, thioureas 23–26, and amides 27…
Number of citations: 104 www.sciencedirect.com
Y Cheng, J Hao, LA Lee, MC Biewer, Q Wang… - …, 2012 - ACS Publications
A thermo-responsive poly{γ-2-[2-(2-methoxyethoxy)ethoxy]ethoxy-ε-caprolactone}-b-poly(γ-octyloxy-ε-caprolactone) (PMEEECL-b-POCTCL) diblock copolymer was synthesized by ring-…
Number of citations: 147 pubs.acs.org
PG Fragouli, D Stavroulaki, P Christakopoulos… - … Nanocarriers for Drug …, 2019 - Elsevier
In this chapter, we highlight the recent progress in the synthesis of well-defined polymers that self-assemble into micelles in aqueous solutions, and which have been loaded with …
Number of citations: 4 www.sciencedirect.com
Y Itoh, M Ishikawa, R Kitaguchi, S Sato, M Naito… - Bioorganic & medicinal …, 2011 - Elsevier
Our previous technique for inducing selective degradation of target proteins with ester-type SNIPER (Specific and Nongenetic Inhibitor-of-apoptosis-proteins (IAPs)-dependent Protein …
Number of citations: 92 www.sciencedirect.com
T Pellenbarg - 2010 - search.proquest.com
Identification and quantification of oxide functional groups including aldehyde/ketone carbonyls, carboxylic acids, and hydroxyl groups on the surface of herringbone graphitic …
Number of citations: 0 search.proquest.com
J Hao - 2012 - search.proquest.com
Polyesters such as poly (caprolactone) s (PCL) have been widely explored for biomedical applications. Various functionalities have been attached to PCL backbone to tune the …
Number of citations: 0 search.proquest.com

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